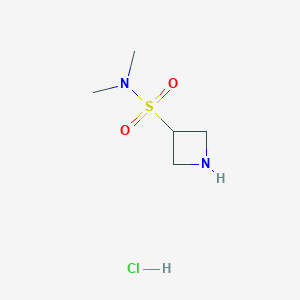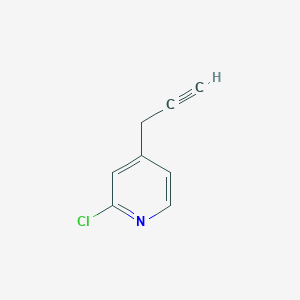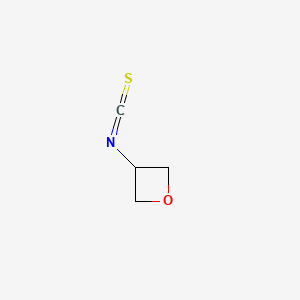![molecular formula C5H9NO B13529344 2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI) CAS No. 279-32-3](/img/structure/B13529344.png)
2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Oxa-3-azabicyclo[221]heptane(8CI,9CI) is a bicyclic compound characterized by its unique structure, which includes an oxygen and nitrogen atom within a seven-membered ring
Vorbereitungsmethoden
The synthesis of 2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI) can be achieved through several methods. One notable method involves the palladium-catalyzed 1,2-aminoacyloxylation of cyclopentenes. This reaction proceeds efficiently with a broad array of substrates and can be further functionalized to build a library of bridged aza-bicyclic structures . The reaction conditions typically involve the use of palladium catalysts and specific ligands to facilitate the formation of the desired product.
Analyse Chemischer Reaktionen
2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups, often facilitated by catalysts.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI) has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Its derivatives are explored for potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active compound.
Industry: It is used in the development of new materials with specific properties, such as polymers and resins.
Wirkmechanismus
The mechanism by which 2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI) exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can include binding to active sites, altering enzyme conformation, or inhibiting specific biochemical reactions.
Vergleich Mit ähnlichen Verbindungen
2-Oxa-3-azabicyclo[2.2.1]heptane(8CI,9CI) can be compared with other similar bicyclic compounds, such as:
2-oxa-3-azabicyclo[2.2.1]heptane hydrochloride: This compound has similar structural features but includes a hydrochloride group, which can affect its solubility and reactivity.
7-oxa-2-azabicyclo[2.2.1]hept-5-ene: This compound has a different arrangement of atoms within the bicyclic structure, leading to distinct chemical properties and reactivity.
The uniqueness of 2-Oxa-3-azabicyclo[22
Eigenschaften
CAS-Nummer |
279-32-3 |
|---|---|
Molekularformel |
C5H9NO |
Molekulargewicht |
99.13 g/mol |
IUPAC-Name |
2-oxa-3-azabicyclo[2.2.1]heptane |
InChI |
InChI=1S/C5H9NO/c1-2-5-3-4(1)6-7-5/h4-6H,1-3H2 |
InChI-Schlüssel |
ILDRDZLIMSVQOI-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CC1NO2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![3-[(Oxolan-3-yl)methyl]azetidine](/img/structure/B13529282.png)

![2-[3-(3-Chloro-2-hydroxybenzenesulfonamido)phenyl]acetic acid](/img/structure/B13529285.png)
![4-Methyl-1-oxaspiro[2.5]octane](/img/structure/B13529293.png)








